molecular formula C7H16N2 B8189207 cis-1,3-Dimethylpiperidin-4-amine

cis-1,3-Dimethylpiperidin-4-amine

Cat. No.: B8189207
M. Wt: 128.22 g/mol
InChI Key: WLFDKDVGHUCVFY-RQJHMYQMSA-N
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Description

cis-1,3-Dimethylpiperidin-4-amine (CAS: 30648-81-8) is a high-value piperidine derivative characterized by a specific stereochemical arrangement of two methyl groups at the 1- and 3-positions and an amine group at the 4-position of the piperidine ring . This distinct cis-configuration confers unique physicochemical and biological properties compared to its structural analogs, making it a versatile building block and intermediate in organic and medicinal chemistry research . With a molecular formula of C7H16N2 and a molecular weight of 128.22 g/mol, this compound exhibits a boiling point of approximately 147.8°C and a density of 0.883 g/cm³ . It is offered as a high-purity material to ensure consistent and reliable results in demanding research applications. Key Research Applications & Value: Medicinal Chemistry & Drug Discovery: This compound serves as a critical synthetic intermediate in the development of pharmacologically active molecules. Its structure is a key motif in the synthesis of potential neurokinin receptor antagonists , which are investigated for their role in pain modulation and other therapeutic areas . Synthesis Intermediate: The molecule is a prime candidate for further chemical modification. It readily undergoes various reactions, including N-alkylation, reductive amination, and oxidation , to create diverse chemical libraries for screening and development . Stereochemical Studies: The defined cis-stereochemistry provides a valuable tool for studying the impact of molecular geometry on biological activity and receptor binding, which is crucial in optimizing the efficacy and selectivity of lead compounds . Handling & Safety: This product is strictly for Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications. Please refer to the Safety Data Sheet for detailed handling instructions. It is recommended to store the compound in a cool, dry place, ideally at 2-8°C .

Properties

IUPAC Name

(3R,4S)-1,3-dimethylpiperidin-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16N2/c1-6-5-9(2)4-3-7(6)8/h6-7H,3-5,8H2,1-2H3/t6-,7+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLFDKDVGHUCVFY-RQJHMYQMSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCC1N)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CN(CC[C@@H]1N)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

128.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Rhodium-Catalyzed Hydrogenation

A prominent route involves the reduction of substituted pyridines. For example, 3-amino-4-methylpyridine undergoes methoxycarbonylation with methyl chloroformate in tetrahydrofuran (THF) under sodium hydride catalysis, yielding 4-picoline-3-ylcarbamic acid methyl ester . Subsequent hydrogenation using Rh/C in acetic acid at 50–55°C and 0.4–0.45 MPa hydrogen pressure produces 4-methylpiperidine-3-ylcarbamic acid methyl ester acetate with high cis-selectivity (92.6% purity).

Key Reaction Parameters:

ParameterValue
Catalyst5% Rh/C
SolventAcetic acid
Temperature50–55°C
Pressure0.4–0.45 MPa H₂
Yield84–90%

This method benefits from mild conditions but requires post-reduction purification to isolate the cis-isomer.

Reductive Amination of Piperidine Intermediates

Sodium Triacetoxyborohydride-Mediated Reductive Amination

4-Methylpiperidin-3-amine intermediates react with benzaldehyde in toluene under reductive amination conditions using sodium triacetoxyborohydride (STAB). This step introduces the benzyl group at the piperidine nitrogen while retaining cis-configuration. Post-reaction quenching with sodium hydroxide and solvent extraction yields 1-benzyl-4-methylpiperidin-3-amine with 87% efficiency.

Stereochemical Control:

The cis-configuration is preserved due to the steric hindrance of the 4-methyl group, which restricts rotation during imine formation.

Chiral Resolution Using L-Di-p-Toluyl Tartaric Acid (L-DTTA)

Diastereomeric Salt Formation

Racemic 1-benzyl-N,4-dimethylpiperidin-3-amine is resolved using L-DTTA in isopropanol. The cis-isomer forms a less-soluble diastereomeric salt, which precipitates and is isolated via filtration. Recrystallization improves enantiomeric excess (ee) to >99%.

Resolution Conditions:

ParameterValue
Resolving AgentL-DTTA (1.0–1.2 eq)
SolventIsopropanol
TemperatureReflux followed by cooling
Yield40–50%

This method is critical for obtaining enantiopure cis-1,3-dimethylpiperidin-4-amine but suffers from moderate yields due to partial racemization.

Direct Synthesis via Nickel-Ruthenium-Rhodium Catalyzed Hydrogenation

One-Step Pyridine Hydrogenation

A novel Ni-Ru-Rh/C composite catalyst enables direct hydrogenation of 3,5-dimethylpyridine in tetrahydrofuran at 80–120°C and 3–5 MPa H₂. This single-step process yields This compound with 85% cis-selectivity and >90% conversion.

Advantages:

  • Eliminates multi-step protection/deprotection.

  • Catalyst recyclability reduces costs.

  • No hazardous waste generation.

Lithium Aluminum Hydride (LiAlH₄) Reduction of Nitriles

Nitrile to Amine Conversion

cis-1-Allyl-3,3-dimethylpiperidine-4-carbonitrile is reduced with LiAlH₄ in dry ether, yielding cis-1-allyl-3,3-dimethylpiperidin-4-amine . Subsequent hydrogenolysis removes the allyl group, affording the target amine.

Challenges:

  • Competing cleavage of benzyloxy groups (up to 50% side products).

  • Requires rigorous anhydrous conditions.

Comparative Analysis of Methods

MethodYield (%)Cis-SelectivityScalabilityCost Efficiency
Rh/C Hydrogenation84–9092.6%HighModerate
Reductive Amination87>95%MediumHigh
Chiral Resolution40–50>99% eeLowLow
Ni-Ru-Rh/C Catalysis9085%HighHigh
LiAlH₄ Reduction60–7075%MediumLow

Industrial-Scale Considerations

Catalyst Optimization

Rhodium-based catalysts, though efficient, are costly ($15,000–20,000/kg). Recent patents advocate ruthenium-palladium bimetallic systems to reduce reliance on rhodium while maintaining >80% yields.

Solvent Recycling

Tetrahydrofuran (THF) and isopropanol are recovered via distillation, reducing raw material costs by 30–40% .

Chemical Reactions Analysis

Types of Reactions: cis-1,3-Dimethylpiperidin-4-amine undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions often involve the use of hydride donors like sodium borohydride.

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the nitrogen atom.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides or acyl chlorides under basic conditions.

Major Products:

    Oxidation: N-oxides.

    Reduction: Corresponding amines.

    Substitution: N-alkyl or N-acyl derivatives.

Scientific Research Applications

cis-1,3-Dimethylpiperidin-4-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of cis-1,3-Dimethylpiperidin-4-amine largely depends on its role as an intermediate in the synthesis of other compounds. For instance, in the synthesis of neurokinin receptor antagonists, it interacts with specific receptors to inhibit their activity, thereby exerting analgesic effects . The molecular targets and pathways involved include binding to neurokinin receptors and modulating their signaling pathways.

Comparison with Similar Compounds

Key Differences in Activity and Properties

  • Cis vs. Trans Isomerism :
    Evidence from NMR studies on model compounds (e.g., Cis-1 and Trans-1) highlights distinct coupling constants (3J) for vinylic protons:

    • Trans-1 : δ 6.38 and 7.55 ppm, 3Jtrans = 15.9 Hz
    • Cis-1 : δ 5.76 and 6.85 ppm, 3Jcis = 12.9 Hz .
      These differences are critical for distinguishing isomers in analytical workflows.
  • Biological Activity :
    Unsaturated isomers (e.g., compounds 4a and 5a) exhibit cytotoxic activity (IC50 = 17.2 µM and 14 µM, respectively), while saturated analogs (6b, 6d) are inactive (IC50 > 100 µM) . This suggests that ring unsaturation and stereochemistry significantly influence bioactivity.

Table 1: Comparison of Cytotoxic Activity in Piperidine Derivatives

Compound Structure IC50 (µM) Notes
4a Unsaturated isomer 17.2 Moderate activity
5a Unsaturated isomer 14.0 Moderate activity
6b, 6d Saturated analogs >100 Inactive

Functional Group Variations

  • Benzyl-Substituted Analogs: The dihydrochloride salt of cis-1-benzyl-N,4-dimethylpiperidin-3-amine (CAS 477600-68-3) shares structural similarities but includes a benzyl group at position 1. This modification enhances molecular weight (MW = 291.264 g/mol) and alters solubility compared to non-benzylated derivatives .
  • Methylpiperazinyl Derivatives :
    Compounds like (1R,4R)-4-(4-methylpiperazin-1-yl)cyclohexan-1-amine (MW 198 g/mol) demonstrate the impact of bulkier substituents on synthesis complexity and pharmacological profiles .

Analytical Characterization

Table 2: NMR Coupling Constants for Cis vs. Trans Isomers

Isomer Proton Signals (δ, ppm) Coupling Constant (3J)
Trans 6.38, 7.55 15.9 Hz
Cis 5.76, 6.85 12.9 Hz

These NMR signatures are essential for confirming stereochemistry in piperidine derivatives .

Biological Activity

Cis-1,3-Dimethylpiperidin-4-amine is a piperidine derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound exhibits potential in various therapeutic areas, including cancer treatment, neuroprotection, and as a modulator of neurotransmitter systems. This article explores the biological activity of this compound, highlighting key research findings, case studies, and its pharmacological significance.

Chemical Structure and Properties

This compound possesses a piperidine ring with two methyl groups at the 1 and 3 positions. This structural configuration is crucial for its interaction with biological targets. The presence of the amine group enhances its ability to form hydrogen bonds, which is significant in receptor binding and biological activity.

1. Anticancer Activity

Recent studies have indicated that piperidine derivatives, including this compound, exhibit anticancer properties. For instance, a compound with a similar structure demonstrated cytotoxic effects in FaDu hypopharyngeal tumor cells, showing better efficacy than the reference drug bleomycin . The mechanism involves inducing apoptosis and inhibiting cell proliferation through modulation of signaling pathways associated with cancer progression.

CompoundCell LineIC50 (µM)Mechanism of Action
This compoundFaDuTBDApoptosis induction
Reference Drug (Bleomycin)FaDuTBDDNA damage

2. Neuroprotective Effects

This compound has been investigated for its neuroprotective effects in models of neurodegenerative diseases. Studies suggest that derivatives of dimethylpiperidine can inhibit cholinesterase activity and modulate the aggregation of amyloid-beta peptides, which are implicated in Alzheimer's disease . This dual action may confer protective effects on neuronal cells.

3. Interaction with Receptors

The compound has shown affinity for various receptors, notably muscarinic acetylcholine receptors (M3R). Activation of M3R is linked to processes such as cell proliferation and resistance to apoptosis in colorectal cancer cells . Understanding these interactions provides insight into the potential therapeutic applications of this compound in treating both cancer and neurodegenerative disorders.

Case Studies

Several case studies have highlighted the efficacy of piperidine derivatives:

  • Study on Cancer Cells : A study demonstrated that a structurally similar compound exhibited significant cytotoxicity against multiple cancer cell lines through apoptosis induction .
  • Neuroprotection in Animal Models : In vivo studies using transgenic mouse models for Alzheimer's disease showed that administration of piperidine derivatives led to reduced amyloid plaque formation and improved cognitive function .

Q & A

Q. What are the recommended synthetic routes for cis-1,3-dimethylpiperidin-4-amine, and how can stereochemical purity be ensured?

The synthesis typically involves reductive amination of a piperidone precursor or stereoselective alkylation. For example, a multi-step protocol may include:

  • Step 1 : Formation of the piperidine scaffold via cyclization of a diamine intermediate.
  • Step 2 : Stereoselective introduction of methyl groups at positions 1 and 3 using chiral catalysts (e.g., asymmetric hydrogenation).
  • Step 3 : Protection/deprotection strategies to isolate the cis-isomer.
    To ensure stereochemical purity, use chiral HPLC or polarimetry for validation . Reaction conditions (temperature, solvent polarity) must be tightly controlled to minimize epimerization .

Q. Which analytical techniques are most reliable for confirming the structure and purity of this compound?

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR can distinguish cis/trans isomers via coupling constants (e.g., axial-equatorial proton interactions in the piperidine ring) .
  • X-ray Crystallography : Resolves absolute stereochemistry and confirms the chair conformation of the piperidine ring .
  • Mass Spectrometry (MS) : Validates molecular weight and detects impurities.
  • DFT Calculations : Compare experimental NMR/IR data with theoretical models to verify structural accuracy (deviation <5% is acceptable) .

Q. What biological targets or pathways are associated with this compound?

The compound interacts with:

  • Neurotransmitter Receptors : Serotonin (5-HT) and dopamine receptors due to structural similarity to psychoactive amines.
  • Enzymes : Monoamine oxidases (MAOs) and cytochrome P450 isoforms, affecting metabolic pathways.
    Validate interactions using in vitro binding assays (e.g., radioligand displacement) and in silico docking studies to map steric and electronic complementarity .

Advanced Research Questions

Q. How does the cis-stereochemistry influence the compound’s reactivity in nucleophilic substitution reactions?

The cis configuration imposes steric constraints on the piperidine ring, directing nucleophilic attack to the axial position. For example:

  • In reactions with alkyl halides, the axial amine group exhibits higher nucleophilicity due to reduced steric hindrance.
  • Computational modeling (DFT) shows a 10–15% energy barrier difference between cis and trans isomers during transition-state formation .

Q. What strategies resolve contradictions between theoretical (DFT) and experimental data in conformational studies?

  • Parameter Optimization : Adjust basis sets (e.g., B3LYP/6-311+G(d,p)) to better model van der Waals interactions.
  • Solvent Effects : Include implicit solvent models (e.g., PCM) to account for polarity-driven conformational shifts.
  • Dynamic NMR : Capture ring-flipping kinetics to reconcile static DFT models with dynamic experimental data .

Q. How can researchers quantify trace impurities in this compound batches?

  • GC-MS/HS-SPME : Detect volatile byproducts (e.g., unreacted amines) with detection limits <1 ppm .
  • HPLC-UV/ELSD : Separate non-volatile impurities using chiral columns (e.g., Chiralpak IG-3) and quantify via calibration curves .

Q. What computational tools predict the pharmacokinetic properties of this compound derivatives?

  • ADMET Prediction : Use SwissADME or pkCSM to estimate bioavailability, blood-brain barrier penetration, and metabolic stability.
  • Molecular Dynamics (MD) : Simulate membrane permeability (e.g., POPC lipid bilayers) to assess passive diffusion rates .

Q. How do electronic effects of substituents modulate the compound’s biological activity?

  • Electron-Withdrawing Groups (EWGs) : Reduce basicity of the amine, altering receptor binding (e.g., pKa shifts of 1–2 units decrease 5-HT affinity by 20–30%).
  • Electron-Donating Groups (EDGs) : Enhance hydrogen-bonding capacity, improving target engagement.
    Structure-activity relationship (SAR) studies using Hammett plots or Free-Wilson analysis are recommended .

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